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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoflumet is a trifluoromethanesulfonanilide derivative primarily recognized for its potent
acaricidal and insecticidal properties.[1] Developed by Sumitomo Chemical, it is an active
ingredient in products designed to control house dust mites.[1][2] This technical guide provides
an in-depth overview of the core physical and chemical properties of Amidoflumet, presenting
guantitative data in structured tables, detailing relevant experimental methodologies, and
illustrating key chemical principles through diagrams. While the precise mode of action of
Amidoflumet remains unknown, this guide consolidates the current knowledge of its
physicochemical characteristics to support further research and development.[1][3]

Core Physical and Chemical Properties

Amidoflumet is a slightly yellow or colorless crystalline solid.[1][2] Key identifying information
and physical properties are summarized in the tables below.

Table 1: General and Chemical Identification of
Amidoflumet
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Property Value Reference(s)
methyl 5-chloro-2-
IUPAC Name (((trifluoromethyl)sulfonyl)amin [1]
0)benzoate
5-Chloro-2-
{[(trifluoromethyl)sulfonyl]lamin
Synonyms ) ) [3]
o}benzoic acid methyl ester,
Panduck
CAS Number 84466-05-7 [31[4]1[5]
Molecular Formula CoH7CIF3NO4S [3B1141[5]
Molecular Weight 317.67 g/mol [31[4][5][6]
Slightly yellow or colorless
Appearance [1][2][3][6]

crystalline solid; Beige powder

ble 2: Physicochemical ies of Amidofl

Property

Value

Method/Conditions

Reference(s)

Melting Point

81 - 85 °C (around
82°C)

Not specified

[2]

Vapor Pressure

ca. 1.51 x 1071 Pa

Gas saturation

[2]

method
Acid Dissociation -
ca. 3.8 Not specified [2]
Constant (pKa)
Distribution Coefficient Ambient shake flask
4.13 [2]

(logP)

method (pH 1, 24°C)

2.13

Ambient shake flask
method (pH 5, 24°C)

[2]

-0.28

Ambient shake flask
method (pH 9, 24°C)

[2]

© 2025 BenchChem. All rights reserved.

Tech Support


https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3068.htm
https://www.chemodex.com/products/amidoflumet/
https://www.chemodex.com/products/amidoflumet/
https://precision.fda.gov/ginas/app/ui/substances/969fcc67-f93e-464b-8d84-985a7a64d3c6
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD
https://www.chemodex.com/products/amidoflumet/
https://precision.fda.gov/ginas/app/ui/substances/969fcc67-f93e-464b-8d84-985a7a64d3c6
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD
https://www.chemodex.com/products/amidoflumet/
https://precision.fda.gov/ginas/app/ui/substances/969fcc67-f93e-464b-8d84-985a7a64d3c6
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD
https://www.nacchemical.com/amidoflumet-3467198.html
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3068.htm
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.chemodex.com/products/amidoflumet/
https://www.nacchemical.com/amidoflumet-3467198.html
https://www.benchchem.com/product/b1277874?utm_src=pdf-body
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/20070200_r5t.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Solubility Profile of Amidoflumet

Solubility L
Solvent L Quantitative Data Reference(s)
Description
Water Poorly soluble Not available [2]
N,N- L .
) ) Easily dissolved Not available [2]
Dimethylformamide
Acetonitrile Easily dissolved Not available [2]
Methanol Easily dissolved Not available [2]
Acetone Soluble Not available [3]
Ethanol Soluble Not available [3][6]

Key Chemical Characteristics and Behavior

Amidoflumet's chemical behavior is significantly influenced by its acidic proton on the
sulfonamide nitrogen, with a pKa of approximately 3.8.[2] This acidity dictates its state of
ionization at different physiological pH values, which in turn affects its solubility and lipophilicity.

At a pH below its pKa (e.g., pH 1), Amidoflumet exists predominantly in its neutral, non-
ionized form. This leads to lower solubility in water and a higher distribution coefficient (logP =
4.13), indicating greater lipophilicity.[2] Conversely, at a pH above its pKa (e.g., pH 9), it is
primarily in its ionized (anionic) form, resulting in increased water solubility and a significantly
lower logP value of -0.28.[2] This pH-dependent behavior is a critical consideration in
formulation development and for understanding its biological interactions.
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Resulting Physicochemical Properties
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pH > pKa (3.8) Favors Anionic (lonized) High Water Solubility
Low Lipophilicity (logP)

Click to download full resolution via product page

Amidoflumet's pH-Dependent Properties

Experimental Protocols

The determination of the physicochemical properties of a compound like Amidoflumet relies
on standardized experimental protocols. Below are detailed methodologies for two key

experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range
typically signifies a pure compound, while a broad and depressed range suggests the presence

of impurities.

Methodology:
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o Sample Preparation: A small amount of finely powdered, dry Amidoflumet is packed into a
capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer. The apparatus consists of a heating block or an oil bath to ensure
uniform heating.

o Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the
temperature approaches the expected melting point.

o Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

e Reporting: The melting point is reported as the range between T1 and T2.

Distribution Coefficient (logP) Determination: Shake-
Flask Method

The shake-flask method is the traditional and a reliable technique for determining the octanol-
water distribution coefficient, a measure of a compound's lipophilicity.

Methodology:

e Solvent Saturation: Equal volumes of n-octanol and a buffered aqueous solution (at the
desired pH, e.g., 1, 5, or 9) are mixed and shaken vigorously to ensure mutual saturation.
The two phases are then allowed to separate.

o Compound Addition: A known, small amount of Amidoflumet is dissolved in the saturated n-
octanol phase.

o Partitioning: A measured volume of the saturated aqueous phase is added to the n-octanol
solution containing Amidoflumet.

o Equilibration: The mixture is agitated in a mechanical shaker at a constant temperature (e.g.,
24°C) for a sufficient period to allow for the partitioning equilibrium to be reached.
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» Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

» Concentration Analysis: The concentration of Amidoflumet in each phase is determined
using a suitable analytical technique, such as High-Performance Liquid Chromatography
(HPLC).

o Calculation: The distribution coefficient (P) is calculated as the ratio of the concentration of
Amidoflumet in the n-octanol phase to its concentration in the aqueous phase. The
logarithm to the base 10 of this value is reported as logP.
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Workflow for logP Determination
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Conclusion

This technical guide has summarized the key physical and chemical properties of
Amidoflumet based on currently available scientific literature. The provided data on its identity,
physicochemical parameters, and solubility, although in some cases qualitative, offer a
foundational understanding for researchers. The pH-dependent nature of its solubility and
lipophilicity is a critical characteristic. While the precise mode of action as an acaricide is yet to
be elucidated, the information herein provides a solid basis for further investigation into its
formulation, environmental fate, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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